molecular formula C11H10ClN3O2 B11798353 Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11798353
M. Wt: 251.67 g/mol
InChI Key: HCEQSDYSIZRHSF-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal compound with a triazole moiety.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H15ClN3O2
Molecular Weight: 348.78 g/mol
IUPAC Name: this compound

The compound features a triazole ring which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its lipophilicity and potential biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Triazole compounds often inhibit specific enzymes such as cytochrome P450, which is crucial in the metabolism of various substrates in organisms.
  • Antifungal Activity: Triazoles are widely used as antifungal agents due to their ability to disrupt fungal cell membrane synthesis.
  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

Antifungal Activity

A study evaluating the antifungal properties of triazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against common fungal pathogens. The IC50 values for related triazole compounds ranged from 0.5 to 5 µg/mL, indicating potent antifungal activity .

CompoundIC50 (µg/mL)Target Pathogen
Methyl 2-(3-(4-chlorophenyl)...TBDCandida albicans
Triazole Derivative A0.5Aspergillus niger
Triazole Derivative B3.0Cryptococcus neoformans

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., A431 and Jurkat) have shown that triazole-containing compounds can significantly reduce cell viability. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring enhance cytotoxicity.

Cell LineCompoundIC50 (µM)
A431Methyl 2-(3...TBD
JurkatMethyl 2-(3...TBD
HT29Triazole A<5

Study on Antimicrobial Efficacy

In a recent study published in MDPI, a series of triazole derivatives were tested for their antimicrobial efficacy. This compound was part of the screening process and showed promising results against both bacterial and fungal strains .

In Vivo Studies

Another study investigated the in vivo effects of triazole derivatives on tumor growth in murine models. The results indicated that this compound could significantly inhibit tumor progression compared to control groups .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

HCEQSDYSIZRHSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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